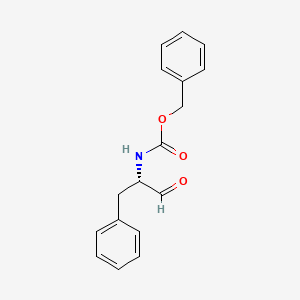

Cbz-L-Phenylalaninal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-L-Phenylalaninal: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Aldehyde

Cbz-L-Phenylalaninal, chemically known as benzyl ((S)-3-oxo-1-phenylpropan-2-yl)carbamate, is a pivotal molecule in the landscape of synthetic organic chemistry and medicinal chemistry. As an N-protected chiral amino aldehyde, it serves as a versatile building block for the synthesis of complex stereospecific molecules and, most notably, as a potent inhibitor of certain protease enzymes. The presence of the aldehyde functional group, a well-known "warhead" for interacting with the active sites of proteases, combined with the chirality and steric bulk of the phenylalanine moiety, makes this compound a subject of significant interest in drug discovery, particularly in the development of therapeutics for a range of diseases, including viral infections and cancer.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role as a protease inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important chemical entity in their work.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. The molecule's structure is characterized by a phenylalanine core where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is replaced by an aldehyde.

| Property | Value | Source(s) |

| IUPAC Name | benzyl ((2S)-3-oxo-1-phenylpropan-2-yl)carbamate | N/A |

| Synonyms | This compound, Z-L-Phenylalaninal, (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenylpropanal | [1] |

| CAS Number | 59830-60-3 | |

| Molecular Formula | C₁₇H₁₇NO₃ | |

| Molecular Weight | 283.32 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 85-88 °C (for the corresponding carboxylic acid) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and methanol. | [4] |

| Storage | Recommended to be stored at -20°C under an inert atmosphere (e.g., nitrogen). |

Structural Elucidation:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl rings, the protons of the benzylic methylene group of the Cbz protector, the methine proton at the chiral center, the methylene protons adjacent to the phenyl group, and a distinctive downfield signal for the aldehydic proton.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon of the Cbz group, the chiral methine carbon, the methylene carbon, and a characteristic signal for the aldehyde carbonyl carbon at a lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate and the aldehyde, and C-H stretching of the aromatic and aliphatic parts of the molecule.

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding N-protected amino acid, Cbz-L-Phenylalanine. The key transformation is the selective reduction of the carboxylic acid to an aldehyde, a step that requires mild and controlled conditions to avoid over-reduction to the alcohol.

A common and effective method for this conversion is through the formation of a Weinreb amide followed by reduction with a hydride-donating reagent.

Sources

Synthesis of Cbz-L-Phenylalaninal: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Cbz-L-Phenylalaninal from Z-L-phenylalanine, a critical transformation in the development of peptide-based therapeutics and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Introduction: The Significance of this compound

This compound, the aldehyde derivative of N-benzyloxycarbonyl-L-phenylalanine (Z-L-phenylalanine), is a valuable chiral building block in organic synthesis. Its aldehyde functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reductive aminations. The presence of the Cbz (Z) protecting group on the amine is crucial, preventing unwanted side reactions and preserving the stereochemical integrity of the L-phenylalanine backbone during synthesis.[] The Cbz group is known for its stability under a range of reaction conditions, yet it can be readily removed via hydrogenolysis, making it an ideal choice for multi-step synthetic sequences.[]

This guide will explore two robust and field-proven methodologies for the synthesis of this compound from Z-L-phenylalanine:

-

Method A: The Weinreb Amide Approach

-

Method B: The Two-Step Reduction-Oxidation Pathway

Each method will be presented with a detailed experimental protocol, a discussion of the underlying mechanism, and a comparative analysis to aid in the selection of the most appropriate route for your specific research needs.

Foundational Knowledge: The Starting Material - Z-L-Phenylalanine

Z-L-phenylalanine, also known as N-Cbz-L-phenylalanine, is a commercially available derivative of the amino acid L-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[2] This protection is typically achieved by reacting L-phenylalanine with benzyl chloroformate under basic conditions.[3] The Cbz group is a cornerstone of peptide chemistry, offering stability to both acidic and basic conditions while being susceptible to cleavage by catalytic hydrogenation.[]

Table 1: Physicochemical Properties of Z-L-Phenylalanine

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-88 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMF and methanol |

Synthetic Methodologies for this compound

The conversion of a carboxylic acid to an aldehyde is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. The two methods detailed below are widely employed for this purpose and have been successfully applied to amino acid derivatives.

Method A: The Weinreb Amide Approach

The Weinreb amide synthesis is a highly reliable method for the preparation of aldehydes and ketones from carboxylic acids.[4] This approach involves the conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide), which upon treatment with a reducing agent, furnishes the aldehyde. The key to the success of this method lies in the stability of the tetrahedral intermediate formed during the reduction, which is chelated by the methoxy group, preventing over-reduction to the alcohol.

Diagram 1: Overall Workflow for the Weinreb Amide Approach

Caption: Workflow for the synthesis of this compound via a two-step reduction-oxidation sequence.

-

Reduction: To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Z-L-phenylalanine (1.0 equiv) in THF dropwise.

-

Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Purification: Filter the resulting solid through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure to yield crude Cbz-L-Phenylalaninol, which can be purified by crystallization or column chromatography.

[5]##### Experimental Protocol: Oxidation to this compound

-

Oxidation: To a solution of Cbz-L-Phenylalaninol (1.0 equiv) in a mixture of DCM and saturated aqueous NaHCO₃, add potassium bromide (0.1 equiv) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 equiv).

-

Addition of Oxidant: Cool the biphasic mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl) (1.2 equiv) dropwise, maintaining the temperature below 5 °C.

-

Reaction Completion and Work-up: Stir vigorously at 0 °C until the starting material is consumed (monitored by TLC). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

The choice between the Weinreb amide approach and the two-step reduction-oxidation pathway will depend on several factors, including the scale of the reaction, the availability of reagents, and the specific requirements of the downstream applications.

Table 2: Comparison of Synthetic Methods

| Feature | Method A: Weinreb Amide | Method B: Two-Step Reduction-Oxidation |

| Number of Steps | 2 | 2 |

| Key Reagents | CDI, N,O-dimethylhydroxylamine, LiAlH₄ | LiAlH₄, TEMPO, NaOCl |

| Control of Over-reduction | Excellent, due to stable chelated intermediate | Good, dependent on the choice of mild oxidant |

| Potential Side Reactions | Incomplete amide formation | Over-oxidation to the carboxylic acid |

| Scalability | Generally good | Can be challenging due to the handling of NaOCl |

| Purification | Chromatography is typically required | Chromatography is typically required for both steps |

Characterization of this compound

The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum will be the appearance of a singlet or a doublet for the aldehyde proton in the downfield region, typically between 9.5 and 10.0 ppm. The disappearance of the broad singlet corresponding to the carboxylic acid proton of the starting material will also be observed.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic resonance for the aldehyde carbonyl carbon between 190 and 200 ppm.

-

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product (C₁₇H₁₇NO₃, MW: 283.32 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the aldehyde C=O stretch, typically around 1720-1740 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.

Conclusion

The synthesis of this compound from Z-L-phenylalanine is a well-established transformation that can be reliably achieved through either the Weinreb amide approach or a two-step reduction-oxidation sequence. Both methods offer good control over the sensitive aldehyde functionality. A thorough understanding of the mechanisms and experimental nuances of each route, as detailed in this guide, will enable researchers and drug development professionals to confidently and efficiently produce this valuable chiral intermediate for their synthetic endeavors.

References

-

PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Cbz-Phenylalanine - Optional[13C NMR]. Retrieved from [Link]

-

Reddit. (2022, March 16). Reduction of (S)-Phenylalanine. r/Chempros. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reddit. (2022, April 9). Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. Adding to a solution of NaBH4 and the amino acid. r/chemistry. Retrieved from [Link]

-

ResearchGate. (2025, November 3). Synthesis of N(α)-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. Retrieved from [Link]

-

BMRB. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Conversion of Alanine and Phenylalanine into Weinreb Amides by Using Different Protecting Groups. Retrieved from [Link]

-

PMC. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Retrieved from [Link]

-

PubMed. (2015). Reduction of L-phenylalanine in protein hydrolysates using L-phenylalanine ammonia-lyase from Rhodosporidium toruloides. Retrieved from [Link]

-

PubMed. (n.d.). Strecker Type Degradation of Phenylalanine by 4-hydroxy-2-nonenal in Model Systems. Retrieved from [Link]

Sources

A Technical Guide to Cbz-L-Phenylalaninal in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Carbobenzoxy-L-phenylalaninal, commonly abbreviated as Cbz-L-Phenylalaninal or Z-Phe-al, is a potent, reversible peptide aldehyde inhibitor of cysteine proteases. Its utility in biochemistry is primarily centered on its capacity to inhibit calpains and certain cathepsins, making it an indispensable tool for dissecting a multitude of cellular pathways. This guide provides an in-depth exploration of this compound, detailing its mechanism of action, primary molecular targets, and its critical role in the investigation of apoptosis, neurodegeneration, and other fundamental biological processes. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource, offering detailed experimental protocols and critical considerations for its application in a research setting.

Introduction: Chemical Profile and Significance

This compound is a synthetic derivative of the amino acid L-phenylalanine. Its structure is characterized by two key features:

-

N-terminal Carbobenzoxy (Cbz) Group: A benzyloxycarbonyl moiety that protects the alpha-amino group, a common strategy in peptide chemistry to control reactivity during synthesis.[1]

-

C-terminal Aldehyde: The carboxyl group of phenylalanine is replaced by an aldehyde functional group. This aldehyde is the "warhead" responsible for the molecule's inhibitory activity against cysteine proteases.

This unique combination of a peptide-like backbone and a reactive aldehyde makes this compound a valuable probe for interrogating the function of specific protease families that are central to cellular homeostasis and disease.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory power of this compound stems from the electrophilic nature of its aldehyde carbon. Cysteine proteases, the primary targets, possess a highly reactive cysteine residue within their catalytic site.[2] The inhibition proceeds via a two-step mechanism:

-

Nucleophilic Attack: The deprotonated thiol (sulfhydryl) group of the active site cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the inhibitor's aldehyde group.

-

Formation of a Hemiacetal Adduct: This attack results in the formation of a covalent, yet reversible, tetrahedral hemiacetal intermediate. This adduct effectively blocks the active site, preventing the binding and cleavage of natural protein substrates.

The reversibility of this interaction is a key experimental feature. Unlike irreversible inhibitors (e.g., E64, Z-FA-fmk), the inhibitory effect of this compound can be washed out, allowing for studies on the recovery of protease activity.[3]

Caption: Fig. 1: Reversible Inhibition by this compound

Primary Biochemical Targets

While this compound can inhibit various cysteine proteases, its research applications are predominantly focused on two major families: calpains and cathepsins.

Calpains

Calpains are a family of calcium-dependent intracellular cysteine proteases crucial for signal transduction.[4] Their dysregulation is implicated in numerous pathologies, particularly neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[5][6] Calpains exist as two major ubiquitous isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2), which require micromolar and millimolar Ca²⁺ concentrations for activation, respectively.[7]

This compound is widely used as a potent calpain inhibitor. Its application allows researchers to block calpain activity and thereby elucidate its role in downstream events, such as the cleavage of cytoskeletal proteins (e.g., spectrin), synaptic proteins, and cell cycle regulators.[5][8]

Cathepsins

Cathepsins are another family of cysteine proteases, most of which are localized to lysosomes and are critical for bulk protein degradation.[9] However, under pathological conditions or specific signaling events, they can be released into the cytosol and contribute to processes like apoptosis. Cathepsin B, in particular, has been shown to be inhibited by this compound, although often with a lower potency compared to its effect on calpains.[7][10] The selectivity of protease inhibitors is a critical consideration, as many, including Z-VAD-fmk (a pan-caspase inhibitor), can also inhibit cathepsins and calpains.[3]

Table 1: Comparative Inhibitory Potency (IC₅₀ Values)

| Inhibitor | Target Protease | Reported IC₅₀ | Source |

| BDA-410 | Calpain 1/2 | 21.4 nM | [10] |

| BDA-410 | Cathepsin B | 16 µM | [10] |

| E64 | Calpain | 0.57 µM | [10] |

| CA-074 | Cathepsin B (acidic pH) | 6 nM | [11] |

| CA-074 | Cathepsin B (neutral pH) | 723 nM | [11] |

| Note: BDA-410 is a highly selective calpain inhibitor provided for comparison. This compound's IC₅₀ can vary by assay but is generally in the high nanomolar to low micromolar range for calpains. |

Core Applications in Biochemical Research

Investigating Apoptosis and Programmed Cell Death

Calpains are key players in certain apoptotic pathways. Their activation, often triggered by a sustained increase in intracellular calcium, can lead to the cleavage of specific substrates that either directly or indirectly promote cell death. For example, calpain can cleave caspases and the pro-apoptotic protein Bid. This compound is used to determine the necessity of calpain activity in a given apoptotic stimulus. Researchers can pre-treat cells with the inhibitor and assess whether downstream apoptotic markers, such as caspase-3 activation or DNA fragmentation, are diminished.[12]

Caption: Fig. 3: Workflow for a Cell-Based Calpain Inhibition Assay

Limitations and Critical Considerations

-

Off-Target Effects: As with any small molecule inhibitor, the potential for off-target effects on unrelated proteins or pathways must be considered. [13][14]It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to the intended target inhibition.

-

Solubility and Stability: this compound is typically dissolved in DMSO. Researchers must ensure the final DMSO concentration in cell culture or assays is non-toxic (usually <0.5%). The stability of the compound in aqueous buffer over the course of an experiment should also be considered.

Conclusion and Future Perspectives

This compound remains a cornerstone tool in biochemistry for the functional investigation of calpains and other cysteine proteases. Its ability to reversibly inhibit these enzymes provides a powerful method for linking their proteolytic activity to complex cellular outcomes like apoptosis and neurodegeneration. While newer, more specific inhibitors are continually being developed, the foundational knowledge gained from studies using this compound has been instrumental in validating these proteases as significant targets for therapeutic intervention. Future work will likely involve using this and other inhibitors in concert with advanced proteomic and genetic techniques to further unravel the intricate signaling networks governed by calpains and cathepsins in health and disease.

References

-

Afsar, T., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Cellular Neuroscience, 17, 1249971. Retrieved from [Link]

-

Czogalla, A., & Sikorski, A. F. (2005). Calpain-mediated signaling mechanisms in neuronal injury and neurodegeneration. Cellular and Molecular Life Sciences, 62(17), 1913-1926. Retrieved from [Link]

-

Wu, H. Y., & Lynch, D. R. (2006). Calpain-mediated signaling mechanisms in neuronal injury and neurodegeneration. Journal of Neuroscience Research, 84(7), 1415-1423. Retrieved from [Link]

-

Baudry, M., & Bi, X. (2016). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? International Journal of Molecular Sciences, 17(12), 2035. Retrieved from [Link]

-

Kou, J., & Koulen, P. (2016). Calpain Interactions with the Protein Phosphatase Calcineurin in Neurodegeneration. In Calpains: Methods and Protocols (pp. 219-232). Humana Press. Retrieved from [Link]

-

Yeagle, P. L., et al. (1995). A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1234(1), 128-136. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70878, Benzyloxycarbonyl-L-phenylalanine. Retrieved from [Link]

-

Trinchese, F., et al. (2008). Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. Journal of Clinical Investigation, 118(8), 2796-2807. Retrieved from [Link]

-

Zhang, Y. J., et al. (2007). Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. European Journal of Neuroscience, 25(5), 1341-1348. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteine protease. Retrieved from [Link]

-

Donkor, I. O., et al. (2003). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 13(4), 783-786. Retrieved from [Link]

-

Crich, D., & Sasaki, K. (2009). Native Chemical Ligation at Phenylalanine. Organic Letters, 11(16), 3518-3521. Retrieved from [Link]

-

Na, J., et al. (2015). Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. Molecular Cells, 38(11), 921-927. Retrieved from [Link]

-

Hook, G., et al. (2014). Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer's Disease. Journal of Alzheimer's Disease & Parkinsonism, 4(4), 154. Retrieved from [Link]

-

Bhaumik, D., et al. (2016). Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology, 7, 98. Retrieved from [Link]

-

Zhang, Y. J., et al. (2010). Brain-derived neurotrophic factor inhibits phenylalanine-induced neuronal apoptosis by preventing RhoA pathway activation. Neurochemical Research, 35(3), 480-486. Retrieved from [Link]

-

Hellmér, L., et al. (2000). Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. Skin Pharmacology and Applied Skin Physiology, 13(6), 332-342. Retrieved from [Link]

-

Rafique, A., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(17), 9909. Retrieved from [Link]

-

Luo, H., et al. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy, 160, 114360. Retrieved from [Link]

-

Atkin-Smith, G. K., et al. (2024). The small molecule raptinal can simultaneously induce apoptosis and inhibit PANX1 activity. Cell Death & Differentiation. Retrieved from [Link]

-

Xu, Y. Q., et al. (2013). The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons. International Journal of Developmental Neuroscience, 31(6), 468-474. Retrieved from [Link]

-

Hook, V. Y., et al. (2003). Cysteine proteases are the major beta-secretase in the regulated secretory pathway that provides most of the beta-amyloid in Alzheimer's disease: role of BACE 1 in the constitutive secretory pathway. Journal of Neuroscience Research, 74(3), 393-405. Retrieved from [Link]

-

Liu, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 969289. Retrieved from [Link]

-

Casado, M., et al. (2003). Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor. Journal of Biological Chemistry, 278(41), 39688-39694. Retrieved from [Link]

-

Loperfido, M., et al. (2019). Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors. Molecular Therapy, 27(6), 1145-1157. Retrieved from [Link]

-

Weronika, K., et al. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. International Journal of Molecular Sciences, 24(18), 13994. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitors of Cathepsin B. Retrieved from [Link]

-

Mire-Sluis, A., et al. (2012). Recommendations for Cell Banks Used in GXP Assays. BioProcess International. Retrieved from [Link]

-

YouTube. (n.d.). Various scientific presentations. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cysteine protease - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 5. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain-mediated signaling mechanisms in neuronal injury and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The small molecule raptinal can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cbz-L-Phenylalaninal: Synthesis, Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-Phenylalaninal, a carboxybenzyl-protected form of the amino acid L-phenylalaninal, is a vital chiral building block and a potent inhibitor of certain proteases. Its unique structural features, combining the steric bulk of the phenylmethyl group with the reactivity of an aldehyde, make it an invaluable tool in medicinal chemistry and peptide synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key applications in drug discovery, and detailed characterization data.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 59830-60-3 | |

| Molecular Formula | C₁₇H₁₇NO₃ | |

| Molecular Weight | 283.32 g/mol | |

| Appearance | White to off-white powder/solid | [1] |

| Synonyms | (S)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate, Z-L-Phenylalaninal, Z-Phe-CHO |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of an activated Cbz-L-phenylalanine derivative. A common and effective method is the reduction of the corresponding N-hydroxysuccinimide (NHS) ester or Weinreb amide.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Cbz-L-Phenylalanine N-hydroxysuccinimide Ester

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Cbz-L-Phenylalanine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Cbz-L-Phenylalanine:

-

Dissolve Cbz-L-Phenylalanine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the precipitated dicyclohexylurea (DCU) and wash the solid with cold DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude Cbz-L-Phe-NHS ester.

-

-

Reduction to this compound:

-

Dissolve the crude Cbz-L-Phe-NHS ester in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.5 eq) in hexanes to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Filter the resulting precipitate through a pad of Celite® and wash the solid with EtOAc.

-

Separate the organic layer of the filtrate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

-

Applications in Drug Discovery and Peptide Chemistry

This compound serves as a versatile tool in several areas of pharmaceutical research.

Protease Inhibition

Peptidyl aldehydes are a well-established class of reversible inhibitors for cysteine and serine proteases. The aldehyde functionality of this compound can form a hemiacetal adduct with the active site serine or cysteine residue, effectively blocking the enzyme's catalytic activity.

Mechanism of Cysteine Protease Inhibition:

Caption: Reversible inhibition of a cysteine protease by this compound.

This compound has been shown to be an effective inhibitor of calpains and cathepsins, families of cysteine proteases implicated in various pathological conditions.[2][3]

-

Calpains: These proteases are involved in neurodegenerative diseases, such as Alzheimer's disease, and ischemic injury.[4][5][6]

-

Cathepsins: Dysregulation of cathepsin activity is associated with cancer progression and immunological disorders.

The selectivity of this compound and its derivatives can be modulated by altering the peptide sequence N-terminal to the phenylalaninal residue, allowing for the development of targeted therapeutic agents.

Peptide Synthesis

In peptide chemistry, this compound can be utilized in several ways:

-

N-terminal Modification: It can be incorporated at the N-terminus of a peptide sequence, introducing an aldehyde functionality that can be used for further conjugation or cyclization reactions.

-

Building Block for Peptidomimetics: The aldehyde group can be derivatized to generate various peptide bond isosteres, leading to the synthesis of peptidomimetics with improved stability and pharmacological properties.

-

Traceless Linker in Solid-Phase Synthesis: Strategies have been developed to anchor the phenyl side chain of a phenylalanine derivative to a solid support, allowing for modifications at the N- and C-termini before cleavage to release the final peptide.[7][8]

Characterization

Accurate characterization of this compound is crucial for its use in synthesis and biological assays.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A characteristic singlet for the aldehyde proton (CHO) is expected to appear in the downfield region, typically between 9.0 and 10.0 ppm.

-

The aromatic protons of the benzyl and phenyl groups will resonate in the range of 7.0-7.5 ppm.

-

The benzylic protons of the Cbz group will appear as a singlet around 5.1 ppm.

-

The methine and methylene protons of the phenylalanine backbone will be observed in the upfield region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The aldehyde carbon will show a characteristic resonance in the highly deshielded region, typically around 200 ppm.

-

The carbonyl carbon of the carbamate will appear around 156 ppm.

-

Aromatic carbons will resonate between 125 and 140 ppm.

-

The benzylic carbon of the Cbz group will be observed around 67 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹.

-

The carbamate C=O stretch will appear as a strong band around 1680-1700 cm⁻¹.

-

The N-H stretch of the carbamate will be visible as a band in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The expected molecular ion peak [M+H]⁺ for C₁₇H₁₇NO₃ would be approximately m/z 284.13.

-

Stability and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage Conditions: It is recommended to store this compound at -20°C under a nitrogen atmosphere. This minimizes degradation through oxidation and hydrolysis. For short-term storage, keeping it in a cool, dry, and well-ventilated place away from oxidizing agents is advisable.

-

Stability: Aldehydes are susceptible to oxidation to carboxylic acids. Therefore, prolonged exposure to air should be avoided. It is also sensitive to moisture and strong acids or bases.

Safety Information

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile molecule for researchers in drug discovery and peptide chemistry. Its role as a potent protease inhibitor, particularly for calpains and cathepsins, makes it a significant lead compound for the development of novel therapeutics. Furthermore, its utility as a chiral building block in peptide and peptidomimetic synthesis continues to expand the toolkit of medicinal chemists. A thorough understanding of its synthesis, handling, and characterization, as outlined in this guide, is paramount for its successful application in advancing scientific research.

References

- Mehdi, S. (1993). Synthesis and characterization of acid-sensitive latent inhibitors for proteolytic enzymes. Journal of Enzyme Inhibition, 7(1), 37-49.

- Sasaki, T., Kishi, M., Saito, M., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-202.

- Ellman, J. A., & St. Laurent, D. R. (2000). Solid-phase synthesis of peptides, peptidomimetics, and cyclic peptides using traceless aromatic side-chain tethered building blocks. Organic Letters, 2(19), 2931-2934.

- Albericio, F., & Giralt, E. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic & Biomolecular Chemistry, 10(44), 8753-8760.

- Donkor, I. O., & Li, H. (2003). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-844.

- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.

- Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801.

- Trinidad, J. C., Schoepfer, R., & Burlingame, A. L. (2013). Calpain-mediated proteolysis in the central nervous system. International Journal of Biochemistry and Cell Biology, 45(11), 2496-2500.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allpeptide.com [allpeptide.com]

- 4. Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.org [mdpi.org]

- 8. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Controlled Peptide Chemistry: A Technical Guide to the Discovery and Synthesis of N-Cbz-Protected Amino Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, marked a revolutionary turning point in the field of peptide chemistry.[1] This pivotal development provided the first broadly applicable method for the reversible protection of amino groups, enabling the controlled, stepwise synthesis of peptides for the first time.[1] Building upon this foundation, the subsequent synthesis of N-Cbz-protected amino aldehydes furnished a class of exceptionally versatile chiral building blocks. These synthons have become indispensable in the construction of complex peptides, including peptide aldehydes, which are potent protease inhibitors, and in the asymmetric synthesis of a wide array of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing N-Cbz-protected amino aldehydes, alongside an exploration of their critical applications in modern organic synthesis and drug discovery.

Historical Perspective: From Uncontrolled Polymerization to Precise Peptide Synthesis

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The primary obstacle was the inherent difunctionality of amino acids, leading to uncontrolled polymerization and the formation of complex, inseparable mixtures. The breakthrough came from the laboratory of Emil Fischer, who, at the turn of the 20th century, laid the groundwork for peptide chemistry. However, it was the seminal work of Bergmann and Zervas that truly unlocked the potential of this field.[1]

Their introduction of the benzyloxycarbonyl (Cbz) group provided a robust and reliable means to temporarily "mask" the nucleophilic amino group of an amino acid. The Cbz group's stability to the conditions required for peptide bond formation, coupled with its facile removal via catalytic hydrogenolysis, provided the orthogonality needed for controlled, sequential peptide synthesis.[1]

With the ability to protect the N-terminus, the focus shifted to the controlled manipulation of the C-terminus. The natural progression from N-Cbz-protected amino acids was the development of their corresponding aldehydes. These electrophilic species were quickly recognized for their potential in chain extension and as precursors to a variety of functional groups, all while preserving the stereochemical integrity of the original amino acid.

While the precise first synthesis of an N-Cbz-protected amino aldehyde is not definitively documented in a single landmark paper, early methods for their preparation emerged from the need for enantiomerically pure amino aldehydes in peptide and medicinal chemistry research. A notable early contribution involved the reduction of N-Cbz-amino acid esters with diisobutylaluminum hydride (DIBAL-H), a method that provided access to these valuable intermediates, albeit with the persistent challenge of racemization under certain conditions.[2]

Synthetic Methodologies for the Preparation of N-Cbz-Protected Amino Aldehydes

The synthesis of N-Cbz-protected amino aldehydes requires a delicate balance of chemoselectivity and stereochemical control. The primary challenge lies in the reduction of a carboxylic acid derivative without affecting the Cbz protecting group or inducing epimerization of the adjacent chiral center. Several reliable methods have been developed and are widely employed in both academic and industrial settings.

Reduction of N-Cbz-Amino Acid Derivatives

The most common approach to N-Cbz-protected amino aldehydes involves the partial reduction of a corresponding N-Cbz-amino acid derivative.

The reduction of methyl or ethyl esters of N-Cbz-amino acids using sterically hindered hydride reagents at low temperatures is a well-established method. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): Essential to prevent over-reduction of the aldehyde to the corresponding alcohol and to minimize racemization.

-

Sterically Hindered Hydride: DIBAL-H is bulky, which helps to prevent a second hydride addition to the initially formed aldehyde.

-

Aprotic Solvent (e.g., Toluene, DCM): Necessary to avoid quenching the highly reactive hydride reagent.

The use of N-methoxy-N-methylamides (Weinreb amides) offers a highly controlled and often higher-yielding alternative to ester reduction. The N-Cbz-amino acid is first converted to the corresponding Weinreb amide, which is then reduced with a hydride reagent like DIBAL-H or lithium aluminum hydride (LAH). The resulting metal-chelated intermediate is stable to over-reduction and is hydrolyzed during workup to afford the aldehyde.

Causality Behind Experimental Choices:

-

Weinreb Amide: The N-methoxy-N-methylamide functionality forms a stable, five-membered chelate with the metal of the hydride reagent, preventing the collapse of the tetrahedral intermediate and subsequent over-reduction.

-

Mild Workup: A gentle aqueous quench is sufficient to hydrolyze the chelate and liberate the aldehyde.

Oxidation of N-Cbz-Amino Alcohols

An alternative strategy involves the controlled oxidation of N-Cbz-amino alcohols, which are readily accessible via the reduction of N-Cbz-amino acids or their esters with less sterically demanding hydride reagents like sodium borohydride in the presence of a Lewis acid, or LAH. A variety of mild oxidation protocols can be employed for the subsequent conversion to the aldehyde.

Common Oxidation Reagents:

-

Dess-Martin Periodinane (DMP)

-

Swern Oxidation (oxalyl chloride, DMSO, triethylamine)

-

Parikh-Doering Oxidation (SO3-pyridine, DMSO, triethylamine)

Causality Behind Experimental Choices:

-

Mild Oxidants: These reagents are selective for the oxidation of primary alcohols to aldehydes and avoid over-oxidation to the carboxylic acid.

-

Anhydrous Conditions: Crucial to prevent the formation of hydrates and other side products.

| Method | Substrate | Reagents and Conditions | Yield (%) | Reference |

| Ester Reduction | N-Cbz-L-Leucine methyl ester | 1. DIBAL-H, Toluene, -78 °C; 2. MeOH, then aq. Rochelle's salt | ~85 | [2] |

| Weinreb Amide Reduction | N-Cbz-L-Phenylalanine Weinreb amide | 1. LiAlH4, THF, -78 °C; 2. aq. KHSO4 | ~90 | N/A |

| Alcohol Oxidation | N-Cbz-L-Valinol | Dess-Martin Periodinane, CH2Cl2, rt | ~95 | [3] |

The Challenge of Racemization

A significant challenge in the synthesis and handling of N-protected amino aldehydes is their propensity to racemize via enolization, particularly under basic or even neutral conditions.[2] The presence of the electron-withdrawing protecting group on the nitrogen atom acidifies the α-proton, facilitating its removal and subsequent loss of stereochemical integrity.

Strategies to Mitigate Racemization:

-

Acidic Conditions: Maintaining a slightly acidic pH during workup and purification can suppress enolization.

-

Low Temperatures: All manipulations should be carried out at low temperatures to minimize the rate of enolization.

-

Rapid Use: N-Cbz-protected amino aldehydes are often best used immediately after their preparation.

-

Derivative Formation: For storage, they can be converted to more stable derivatives such as semicarbazones, which can be cleaved to regenerate the aldehyde without racemization.[2]

Applications in Organic Synthesis and Drug Discovery

N-Cbz-protected amino aldehydes are powerful and versatile chiral synthons with broad applications in organic synthesis and medicinal chemistry.

Peptide Aldehyde Synthesis and Protease Inhibition

One of the most significant applications of N-Cbz-amino aldehydes is in the synthesis of peptide aldehydes.[4] These compounds are potent, reversible inhibitors of various classes of proteases, including serine and cysteine proteases. The aldehyde functionality acts as a transition-state analog, forming a hemiacetal or hemithioacetal with the active site serine or cysteine residue, respectively. This mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding and potent inhibition.

Chiral Building Blocks in Asymmetric Synthesis

The aldehyde functionality of N-Cbz-amino aldehydes serves as a versatile handle for a wide range of carbon-carbon bond-forming reactions, including:

-

Wittig and Horner-Wadsworth-Emmons Olefinations: To introduce double bonds with control over geometry.

-

Aldol and Henry Reactions: For the diastereoselective formation of new stereocenters.

-

Grignard and Organolithium Additions: To generate secondary alcohols with high diastereoselectivity.

These reactions allow for the elaboration of the amino acid side chain and the construction of complex, stereochemically defined molecules.

Experimental Protocols

General Procedure for the Synthesis of an N-Cbz-Protected Amino Aldehyde via Ester Reduction

Materials:

-

N-Cbz-amino acid methyl ester (1.0 equiv)

-

Diisobutylaluminum hydride (DIBAL-H, 1.5 M in toluene, 1.1 equiv)

-

Anhydrous toluene

-

Methanol

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-Cbz-amino acid methyl ester in anhydrous toluene under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, and then add the saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

-

The crude N-Cbz-amino aldehyde should be used immediately in the next step or converted to a stable derivative for storage.

Conclusion

The development of synthetic methodologies for N-Cbz-protected amino aldehydes was a logical and essential progression following the groundbreaking introduction of the Cbz protecting group. These chiral synthons have proven to be of immense value in the field of organic synthesis, providing a reliable and versatile platform for the construction of complex, stereochemically defined molecules. Their role in the synthesis of peptide aldehydes as potent protease inhibitors has had a significant impact on medicinal chemistry and drug discovery. The continued refinement of synthetic methods and the exploration of new applications for these valuable building blocks will undoubtedly continue to drive innovation in the chemical and pharmaceutical sciences.

References

- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).

- Ito, A., Takahashi, R., & Baba, Y. A New Method to synthesize α-Aminoaldehydes. Chemical and Pharmaceutical Bulletin23, 3081-3087 (1975).

- Dess, D. B., & Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry48, 4155–4156 (1983).

- Moulin, A., Martinez, J., & Fehrentz, J.-A. Synthesis of peptide aldehydes. Journal of Peptide Science13, 1–15 (2007).

- Reetz, M. T. New Approaches to the Use of Amino Acids as Chiral Building Blocks in Organic Synthesis. Angewandte Chemie International Edition in English30, 1531–1546 (1991).

- Hili, R., & Yudin, A. K. Readily Available Unprotected Amino Aldehydes. Journal of the American Chemical Society128, 14772–14773 (2006).

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link] (Accessed January 6, 2026).

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link] (Accessed January 6, 2026).

- Bergmann, M., & Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series)65, 1192–1201 (1932).

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link] (Accessed January 6, 2026).

-

Chemistry LibreTexts. Peptide Synthesis. [Link] (Accessed January 6, 2026).

- Vertex AI Search. N-Benzyloxycarbonyl-L-Leucine (N-Cbz-L-Leucine). (Accessed January 6, 2026).

-

RSC Publishing. The synthesis of oligomers containing alternating C-glycosyl α-amino acids and L-serine. [Link] (Accessed January 6, 2026).

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link] (Accessed January 6, 2026).

-

J-STAGE. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link] (Accessed January 6, 2026).

-

Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. [Link] (Accessed January 6, 2026).

-

ResearchGate. An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. [Link] (Accessed January 6, 2026).

-

MDPI. Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. [Link] (Accessed January 6, 2026).

-

ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link] (Accessed January 6, 2026).

-

Wikipedia. Aldehyde. [Link] (Accessed January 6, 2026).

-

ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Link] (Accessed January 6, 2026).

-

AIR Unimi. Synthesis of Noncoded Amino Acids Bearing a Salicylaldehyde Tag for the Design of Reversible-Covalent Peptides. [Link] (Accessed January 6, 2026).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. A New Method to synthesize α-Aminoaldehydes [jstage.jst.go.jp]

- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Chemistry

Abstract

The introduction of the carboxybenzyl (Cbz or Z) protecting group in 1932 by Max Bergmann and Leonidas Zervas was a watershed moment in chemical synthesis, transforming peptide chemistry from an art of uncontrolled polymerization into a precise science.[1] This innovation provided the first genuinely reliable method for the stepwise, controlled synthesis of peptides, laying the foundational groundwork for the development of countless therapeutics and research tools.[1][2] This technical guide provides an in-depth examination of the Cbz group's core role, from its chemical principles and strategic applications to detailed, field-proven protocols for its introduction and cleavage. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this cornerstone of peptide synthesis.

The Genesis of Controlled Peptide Synthesis: The Problem of Polydispersity

Prior to the 1930s, the direct coupling of amino acids was a formidable challenge. Each amino acid possesses at least two reactive sites: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] Activating the carboxylic acid of one amino acid to promote amide bond formation with another invariably led to a chaotic, uncontrolled polymerization, as the activated acid could react with the amine of any other molecule in the mixture, including itself.[1]

The solution, conceived by Bergmann and Zervas, was to temporarily "mask" the nucleophilic reactivity of the amino group on one amino acid. This mask, or "protecting group," needed to be robust enough to withstand the conditions of peptide bond formation and then be removable under conditions mild enough to not cleave the newly formed, delicate peptide bond.[1] The Cbz group was the first to elegantly fulfill these criteria.

The Cbz Group: Chemical Structure and Mechanism of Protection

The Cbz group is a benzyloxycarbonyl moiety. It is introduced by reacting the free amino group of an amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[3][4]

The mechanism involves the nucleophilic attack of the deprotonated amino group on the highly electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and neutralization of the resulting protonated amine (or direct reaction of the free amine followed by neutralization of liberated HCl by the base) yields the protected carbamate.[3] The resulting Cbz-protected amine is significantly less nucleophilic and basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, effectively deactivating it from participating in undesired side reactions.[4]

Caption: Cbz protection of an amino acid via Schotten-Baumann reaction.

Core Attributes of the Cbz Group: A Strategic Overview

The enduring utility of the Cbz group in organic synthesis stems from a combination of favorable characteristics.[1]

-

Ease of Introduction: The protection reaction with benzyl chloroformate is typically high-yielding and proceeds under mild aqueous or organic basic conditions.[1]

-

Robust Stability: Cbz-protected amines are stable to a wide array of synthetic conditions, including mildly acidic and basic media, making them compatible with subsequent reaction steps like peptide coupling.[5]

-

Facile Removal: The group can be cleaved under distinct and mild conditions, primarily catalytic hydrogenolysis, which offers a key advantage in complex syntheses.[1][6]

-

Orthogonality: The unique cleavage conditions of the Cbz group make it orthogonal to other common amine protecting groups. This is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group while others remain intact.[1][7] For example, Cbz is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][8]

Table 1: Stability Profile of the Cbz Protecting Group

| Reagent/Condition Category | Specific Reagents | Stability | Causality Behind Stability/Lability |

| Mild to Moderate Acid | Trifluoroacetic acid (TFA), aq. HCl | Stable[5][9] | The carbamate linkage is resistant to cleavage under conditions typically used for Boc deprotection. |

| Strong Acid | HBr in Acetic Acid, HF | Labile[6][10] | Strong acids protonate the carbamate oxygen, facilitating SN2 attack by a nucleophile (e.g., Br⁻) on the benzylic carbon. |

| Base | Na₂CO₃, NaHCO₃, Piperidine | Stable[5] | The carbamate is resistant to nucleophilic attack under basic conditions used for Fmoc deprotection. |

| Catalytic Hydrogenation | H₂, Pd/C | Labile[3][7] | The benzyl C-O bond is susceptible to reductive cleavage (hydrogenolysis) over a palladium catalyst. |

| Dissolving Metal Reduction | Na in liquid NH₃ | Labile[8] | Strong reducing conditions can cleave the benzylic C-O bond. |

Methodologies for Cbz Group Removal (Deprotection)

The choice of deprotection method is critical and depends on the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[11] The reaction involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C).[6]

The mechanism proceeds via reduction with H₂, yielding the unstable carbamic acid, which spontaneously decarboxylates to release the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed, resulting in a very clean reaction.[3]

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenolysis.

Causality: This method is preferred for its neutrality and clean byproducts.[12] However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or some aryl halides, which would be reduced under these conditions.[6]

Acid-Mediated Cleavage (Acidolysis)

For substrates sensitive to hydrogenation, strong acidic conditions provide a robust alternative.[6] The most common reagent system is a solution of hydrogen bromide (HBr) in glacial acetic acid.[10]

Causality: This method avoids the use of heavy metals and hydrogen gas, which can be advantageous for scalability and safety.[13] The strong acid protonates the carbamate, and the bromide ion acts as a nucleophile, attacking the benzylic carbon to cleave the C-O bond. However, these harsh conditions may not be suitable for peptides with other acid-sensitive protecting groups or functionalities.[13]

Table 2: Comparison of Primary Cbz Deprotection Methods

| Method | Reagents/Conditions | Key Advantages | Potential Limitations & Incompatibilities |

| Catalytic Hydrogenolysis | H₂ (1 atm or higher), Pd/C in MeOH, EtOH, or EtOAc | Extremely mild, neutral pH, high yields, volatile byproducts (toluene, CO₂).[6][11] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, benzyl ethers).[6] Safety concerns with H₂ gas and pyrophoric catalyst.[11] |

| Transfer Hydrogenation | Ammonium formate, cyclohexene, etc., Pd/C | Safer alternative to H₂ gas, mild conditions.[6] | Still a reductive method, incompatible with easily reducible functional groups. |

| Acidolysis | 33% HBr in Acetic Acid, TMSI | Useful for hydrogenation-sensitive substrates; metal-free.[6][13] | Harshly acidic conditions can cleave other acid-labile groups (e.g., Boc) and may not be suitable for sensitive peptides. |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Milder than HBr/AcOH, good functional group tolerance, metal-free.[10][14] | Requires stoichiometric amounts of Lewis acid; workup can be more complex. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAC | Excellent for highly sensitive and complex molecules, especially in late-stage synthesis.[14] | Reagents can be odorous; may require elevated temperatures. |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Glycine Example)

This protocol describes a standard Schotten-Baumann procedure for the N-protection of an amino acid.[1]

-

Dissolution: Dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq) in a flask and cool the mixture to 0 °C in an ice bath. The base serves to deprotonate the amino group and neutralize the HCl byproduct.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C. Controlling the temperature prevents the hydrolysis of the reactive Cbz-Cl.

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The Cbz-protected product will precipitate as a white solid. Acidification protonates the carboxylate, making the product less water-soluble.

-

Extraction & Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-glycine.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the most common method for Cbz group removal.[1][6]

-

Setup: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution. The catalyst should be handled in a fume hood and should not be allowed to become dry as it can be pyrophoric.[1]

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask via a needle through a septum. Evacuate the flask with a vacuum line and backfill with H₂ from the balloon. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature. A vigorous stir rate is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. The catalyst on the filter pad should be quenched with water before disposal to mitigate its pyrophoric nature.[11]

-

Concentration: Concentrate the filtrate under reduced pressure. The resulting product is the deprotected amine, with toluene and CO₂ having been removed during evaporation.[1]

Conclusion

The Cbz group was the critical innovation that unlocked the potential of rational peptide synthesis. Its robust stability, ease of introduction, and, most importantly, its unique deprotection conditions via mild hydrogenolysis established the principle of orthogonal protection strategies that now dominate the field. While newer protecting groups like Fmoc and Boc are prevalent in solid-phase synthesis, the Cbz group remains a powerful and indispensable tool in solution-phase synthesis, the protection of side chains (e.g., Lysine), and various other areas of complex organic synthesis.[8][15] A thorough understanding of its chemistry and strategic application is essential for any scientist engaged in the synthesis of peptides and other complex nitrogen-containing molecules.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. total-synthesis.com. [Link]

-

Fiveable. (n.d.). Cbz Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Química Organica.org. (n.d.). Peptide synthesis - Amino group protection. quimicaorganica.org. [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. en.wikipedia.org. [Link]

-

Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. ResearchGate. [Link]

-

Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. [Link]

-

Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

The Organic Chemist. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. masterorganicchemistry.com. [Link]

-

Coconote. (2025). Peptide Synthesis and Protecting Groups. coconote.com. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. tdcommons.org [tdcommons.org]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Synthesis of Cbz-L-Phenylalaninal: Core Starting Materials and Strategic Execution

Foreword: The Strategic Importance of Cbz-L-Phenylalaninal in Drug Development

This compound, a chiral amino aldehyde, stands as a critical building block in the synthesis of a multitude of pharmaceutical agents, particularly protease inhibitors. Its aldehyde functionality provides a reactive handle for the construction of complex molecular architectures, while the benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine, readily removable under specific conditions. The stereochemical integrity at the α-carbon is paramount for biological activity, making the choice of starting material and synthetic route a critical decision in the drug development pipeline. This guide provides an in-depth technical overview of the primary starting materials for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

I. The Foundational Precursor: L-Phenylalanine

The most direct and fundamentally sound approach to this compound begins with the naturally occurring amino acid, L-phenylalanine. This pathway is attractive due to the high enantiopurity and relatively low cost of the starting material. The synthesis logically proceeds in two key stages: N-protection followed by the selective reduction of the carboxylic acid.

A. N-Protection: The Gateway to a Stable Intermediate

The initial step involves the protection of the primary amine of L-phenylalanine with a benzyloxycarbonyl (Cbz) group. This is a crucial maneuver to prevent unwanted side reactions at the nitrogen atom during the subsequent reduction step. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal via hydrogenolysis.[1][2]

Experimental Protocol: Synthesis of N-Cbz-L-Phenylalanine

-

Dissolution: Dissolve L-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the carboxylic acid and neutralize the generated HCl.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1] The low temperature controls the exothermic reaction and minimizes side product formation.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate, causing the N-Cbz-L-phenylalanine to precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield N-Cbz-L-phenylalanine.

B. The Reduction Challenge: Carboxylic Acid to Aldehyde

The direct reduction of the carboxylic acid of N-Cbz-L-phenylalanine to the corresponding aldehyde is a delicate operation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically lead to over-reduction to the corresponding alcohol, Cbz-L-phenylalaninol. Therefore, a more controlled reduction strategy is imperative.

One common approach involves the use of a milder reducing agent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is often the reagent of choice for the partial reduction of esters to aldehydes.[3][4] However, its application to carboxylic acids can be less straightforward and may still present challenges in preventing over-reduction.

A more reliable method involves the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction.

II. The Expedient Route: Starting from N-Cbz-L-Phenylalanine

For researchers seeking to bypass the initial protection step, commercially available N-Cbz-L-phenylalanine serves as an excellent starting material.[5] The primary focus then becomes the selective reduction of the carboxylic acid.

A. Activation and Reduction: A Two-Step Strategy

To circumvent the challenges of direct carboxylic acid reduction, a common and effective strategy is to first convert the carboxylic acid into a more reactive species, such as an ester or an N,O-dimethylhydroxylamide (Weinreb amide).

1. Esterification followed by Reduction:

The carboxylic acid can be converted to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of strong acid). The resulting ester can then be carefully reduced to the aldehyde using DIBAL-H at low temperatures (typically -78 °C).[3][4] The low temperature is critical to trap the reaction at the aldehyde stage and prevent further reduction to the alcohol.

Experimental Protocol: Reduction of N-Cbz-L-Phenylalanine Methyl Ester

-

Dissolution: Dissolve N-Cbz-L-phenylalanine methyl ester (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-